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Compound of Interest

Compound Name: Trimethylhydroquinone

Cat. No.: B050269

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute
a comprehensive safety assessment. All handling and use of trimethylhydroquinone should
be conducted in accordance with established safety protocols and regulations.

Introduction

Trimethylhydroquinone (TMHQ), also known as 2,3,5-trimethyl-1,4-benzenediol, is a
substituted hydroquinone with various industrial and pharmaceutical applications. It serves as a
key intermediate in the synthesis of Vitamin E (a-tocopherol) and other active pharmaceutical
ingredients. Given its potential for human exposure, a thorough understanding of its
toxicological profile is essential for ensuring safe handling and for risk assessment in drug
development and other applications.

This technical guide provides a detailed overview of the available toxicological data for TMHQ,
including acute toxicity, genotoxicity, and mechanistic insights. Where specific data for TMHQ is
unavailable, this is explicitly stated, and information on the closely related compound
hydroquinone is provided for context, alongside descriptions of standard experimental
protocols as per OECD guidelines.

Physicochemical Properties
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Property Value

CAS Number 700-13-0

Molecular Formula CoH1202

Molecular Weight 152.19 g/mol

Appearance Beige to white crystalline powder
Melting Point 169-172 °C

Moderately soluble in methanol, slightly soluble

Solubility . ¢
in water

Toxicological Profile
Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single
exposure or multiple exposures within a 24-hour period.

Table 1: Acute Toxicity of Trimethylhydroquinone

Route Species Test Value Reference
Oral Rat LD50 3200 mg/kg [1]
Inhalation Rat LC50 1500 mg/m3/4h [1]
Dermal Rabbit LD50 >200 mg/kg [1]

Experimental Protocol: Acute Oral Toxicity (OECD 423)

The acute oral toxicity is typically determined using the Acute Toxic Class Method (OECD
Guideline 423). In this stepwise procedure, a small number of animals (typically rats) are dosed
at one of three fixed starting dose levels (5, 50, or 300 mg/kg body weight). The outcome of the
initial dosing determines the subsequent steps. If mortality is observed, the test is repeated
with a lower dose. If no mortality occurs, a higher dose is used. This process continues until the
dose causing mortality or no-effect is identified, allowing for classification of the substance into
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a specific toxicity class. Observations include clinical signs of toxicity, body weight changes,
and gross necropsy findings.

Irritation and Sensitization

Skin Irritation: TMHQ is classified as a skin irritant.[2] Studies on rabbits have shown that it can
cause skin irritation.[2]

Eye Irritation: TMHQ is considered a severe eye irritant and can cause serious eye damage.[2]

Skin Sensitization: TMHQ is a skin sensitizer, meaning it can elicit an allergic reaction upon
repeated contact with the skin.[2] Guinea pig skin painting tests have confirmed its sensitization
potential.[2]

Subchronic and Chronic Toxicity

No dedicated subchronic (28-day or 90-day) or chronic toxicity studies for
trimethylhydroquinone were identified in the publicly available literature. Such studies are
crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and for characterizing
target organ toxicity after repeated exposure.

Experimental Protocol: 90-Day Oral Toxicity Study (OECD 408)

A standard 90-day oral toxicity study involves the daily administration of the test substance to
rodents (usually rats) at a minimum of three dose levels, plus a control group. The substance is
typically administered via gavage or in the diet or drinking water. Throughout the study, animals
are observed for clinical signs of toxicity, and body weight and food/water consumption are
monitored. At the end of the 90-day period, comprehensive hematological and clinical
biochemistry analyses are performed. A full histopathological examination of organs and
tissues is conducted to identify any treatment-related changes.

Carcinogenicity

No carcinogenicity bioassays for trimethylhydroquinone were found in the available literature.
For the related compound, hydroquinone, there is limited evidence of carcinogenicity in
experimental animals.[3]

Experimental Protocol: Carcinogenicity Study (OECD 451)
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Carcinogenicity studies are long-term investigations (typically 2 years in rodents) designed to
assess the tumor-inducing potential of a substance. The test substance is administered daily to
animals (usually rats and mice) at three or more dose levels. The highest dose is typically the
maximum tolerated dose (MTD), which is determined from shorter-term toxicity studies. The
study involves lifelong observation of the animals for the development of tumors. At the end of
the study, a complete histopathological examination of all organs and tissues is performed to
identify any neoplastic lesions.

Genotoxicity

Genotoxicity assays are used to detect direct or indirect damage to DNA. A standard battery of
tests is typically required to assess mutagenicity (gene mutations) and clastogenicity
(chromosomal damage).

Ames Test (Bacterial Reverse Mutation Assay): While no direct Ames test results for TMHQ
were found, a study on a lipophilic derivative, 1-O-hexyl-2,3,5-trimethylhydroquinone
(HTHQ), showed strong anti-mutagenic activity against several known mutagens in the Ames
assay using Salmonella typhimurium strain TA98.[1] This suggests that the
trimethylhydroquinone moiety itself is unlikely to be a bacterial mutagen.

Experimental Protocol: Ames Test (OECD 471)

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-
existing mutations that render them unable to synthesize an essential amino acid (e.g.,
histidine or tryptophan). The test substance is incubated with the bacterial strains in the
presence and absence of a metabolic activation system (S9 mix from rat liver). If the substance
is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium
lacking the essential amino acid. The number of revertant colonies is counted and compared to
the control to determine the mutagenic potential.

In Vitro Chromosomal Aberration Test: No data on the ability of TMHQ to induce chromosomal
aberrations in mammalian cells in vitro were identified.

Experimental Protocol: In Vitro Chromosomal Aberration Test (OECD 473)

This assay evaluates the potential of a test substance to induce structural chromosomal
abnormalities in cultured mammalian cells (e.g., Chinese hamster ovary (CHO) cells or human
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peripheral blood lymphocytes). Cells are exposed to the test substance at various
concentrations, with and without metabolic activation. After a suitable treatment period, the
cells are harvested, and metaphase chromosomes are examined microscopically for structural
aberrations such as breaks, gaps, and exchanges.

In Vivo Micronucleus Test: No in vivo genotoxicity data for TMHQ from a micronucleus test
were found.

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test assesses the ability of a substance to cause chromosomal damage in vivo. The test
substance is administered to rodents (usually mice or rats). At appropriate time intervals after
treatment, bone marrow or peripheral blood is collected. The erythrocytes are examined for the
presence of micronuclei, which are small, membrane-bound DNA fragments that are formed
from chromosome fragments or whole chromosomes that lag behind during cell division. An
increase in the frequency of micronucleated erythrocytes in treated animals compared to
controls indicates clastogenic or aneugenic activity.

Reproductive and Developmental Toxicity

There is a lack of specific studies on the reproductive and developmental toxicity of
trimethylhydroquinone. Some safety data sheets mention the potential for reproductive and
fetal effects, but no supporting data is provided.[1]

Experimental Protocol: Two-Generation Reproductive Toxicity Study (OECD 416)

This study is designed to evaluate the effects of a substance on all stages of the reproductive
cycle. The test substance is administered to male and female animals (usually rats) for a period
before mating, during mating, and throughout gestation and lactation of the first generation
(F1). The offspring of the F1 generation are then selected to become the parents of the second
generation (F2), and they are also exposed to the test substance. Endpoints evaluated include
fertility, gestation length, litter size, pup viability, and growth and development of the offspring.

Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)

This study assesses the potential of a substance to cause adverse effects on the developing
embryo and fetus. The test substance is administered to pregnant females (usually rats or
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rabbits) during the period of organogenesis. Prior to birth, the dams are euthanized, and the
fetuses are examined for external, visceral, and skeletal malformations and variations.

Toxicokinetics (ADME)

No specific data on the absorption, distribution, metabolism, and excretion (ADME) of
trimethylhydroquinone were found in the literature. For the related compound hydroquinone,
it is known to be rapidly absorbed, metabolized primarily to glucuronide and sulfate conjugates,
and excreted in the urine.[4]

Experimental Protocol: Toxicokinetic Studies (OECD 417)

Toxicokinetic studies are conducted to understand the ADME properties of a substance.
Typically, the test substance is administered to animals via the intended route of human
exposure. Blood and tissue samples are collected at various time points to determine the
concentration of the parent compound and its metabolites. This data is used to calculate key
pharmacokinetic parameters such as absorption rate, bioavailability, volume of distribution, and
clearance rate.

Mechanism of Toxicity and Signaling Pathways

The toxicological effects of hydroquinones are often linked to their ability to undergo redox
cycling and generate reactive oxygen species (ROS), leading to oxidative stress.

Oxidative Stress: Studies on derivatives of TMHQ suggest that it can act as a potent
antioxidant by scavenging ROS.[2] However, the oxidation of hydroquinones can also lead to
the formation of semiquinone radicals and quinones, which are reactive species that can
deplete cellular antioxidants like glutathione and damage cellular macromolecules, including
DNA, lipids, and proteins.[5] This can trigger a cascade of cellular events leading to cytotoxicity.

Signaling Pathways: Research on a derivative of TMHQ, 1-O-hexyl-2,3,5-
trimethylhydroquinone (HTHQ), has shed light on its interaction with key signaling pathways
involved in cellular stress responses. HTHQ has been shown to be a potent activator of the
Nrf2 (Nuclear factor-erythroid 2-related factor 2) pathway.[2] Nrf2 is a transcription factor that
regulates the expression of a wide array of antioxidant and cytoprotective genes.
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Furthermore, studies have indicated the involvement of the Mitogen-Activated Protein Kinase
(MAPK) signaling pathways. Specifically, derivatives of TMHQ have been shown to modulate
the phosphorylation of ERK1/2, p38 MAPK, and JNK1/2. These pathways are critical in
regulating cellular processes such as proliferation, differentiation, and apoptosis in response to
extracellular stimuli and stress.

Below are diagrams illustrating the Nrf2 activation pathway and the general MAPK signaling
cascade, which are likely relevant to the mechanism of action of TMHQ.
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Caption: Nrf2 activation pathway potentially modulated by TMHQ.
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Caption: General MAPK signaling cascade potentially affected by TMHQ.

Summary and Conclusion

Trimethylhydroquinone exhibits moderate acute toxicity via the oral and inhalation routes and
Is a skin and severe eye irritant, as well as a skin sensitizer. There is a significant lack of
publicly available data on its subchronic and chronic toxicity, carcinogenicity, and reproductive
and developmental toxicity. Limited information suggests it is not mutagenic in the Ames test.
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Mechanistic data points towards the involvement of oxidative stress and the modulation of the
Nrf2 and MAPK signaling pathways.

For a comprehensive risk assessment, further studies are required to address the existing data
gaps, particularly concerning repeated dose toxicity and developmental and reproductive
toxicity. Professionals working with TMHQ should adhere to strict safety precautions to
minimize exposure, especially to the skin and eyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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